molecular formula C10H16N2O3 B6235613 tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate CAS No. 2092232-59-0

tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate

Cat. No.: B6235613
CAS No.: 2092232-59-0
M. Wt: 212.2
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Description

tert-Butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles

Properties

CAS No.

2092232-59-0

Molecular Formula

C10H16N2O3

Molecular Weight

212.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate typically involves the reaction of 1-Boc-3-azetidinone with diethyl cyanomethylphosphonate. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the azetidine ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) for the formation of tosylates, which can then undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: PCC or DMP in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: TsCl in pyridine at 0°C to room temperature.

Major Products

    Oxidation: Formation of tert-butyl 3-[cyano(carbonyl)methyl]azetidine-1-carboxylate.

    Reduction: Formation of tert-butyl 3-[amino(hydroxy)methyl]azetidine-1-carboxylate.

    Substitution: Formation of tert-butyl 3-[cyano(tosyloxy)methyl]azetidine-1-carboxylate.

Scientific Research Applications

tert-Butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Potential use in the development of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of novel pharmaceuticals.

    Industry: Used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The cyano and hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate
  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate
  • Benzyl 3-(cyanomethylene)azetidine-1-carboxylate

Uniqueness

tert-Butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate is unique due to the presence of both cyano and hydroxyl functional groups on the azetidine ring

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